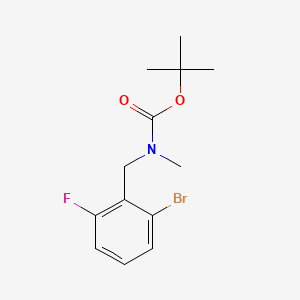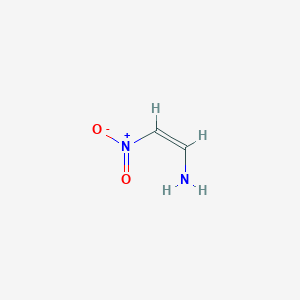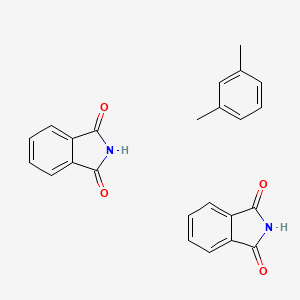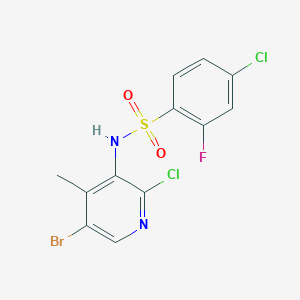
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the presence of halogen atoms and a sulfonamide group, contribute to its potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Sulfonation: Formation of the sulfonamide group by reacting the halogenated pyridine with a sulfonyl chloride derivative.
Fluorination: Introduction of the fluorine atom into the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as an antimicrobial agent.
Medicine: Exploration of its therapeutic potential in treating infections or other diseases.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfonamide group may enhance its binding affinity and specificity. The exact pathways and targets would require further experimental investigation.
相似化合物的比较
Similar Compounds
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chlorobenzenesulfonamide: Lacks the fluorine atom.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-fluorobenzenesulfonamide: Lacks the chlorine atom on the benzene ring.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide: Contains different halogen atoms.
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in this compound may confer distinct chemical and biological properties compared to similar compounds
属性
分子式 |
C12H8BrCl2FN2O2S |
|---|---|
分子量 |
414.1 g/mol |
IUPAC 名称 |
N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-4-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrCl2FN2O2S/c1-6-8(13)5-17-12(15)11(6)18-21(19,20)10-3-2-7(14)4-9(10)16/h2-5,18H,1H3 |
InChI 键 |
CVCWCYHJRJZIEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1Br)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



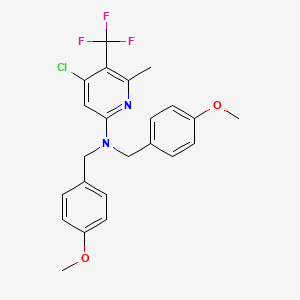
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
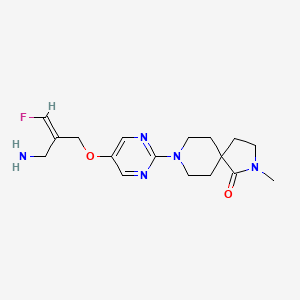
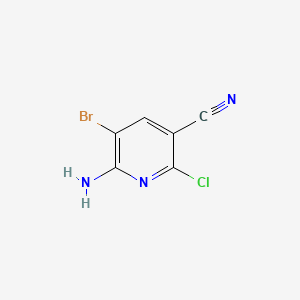
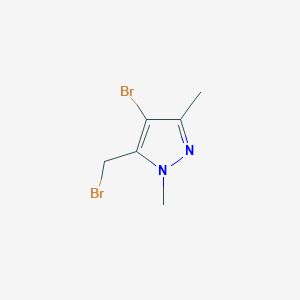
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
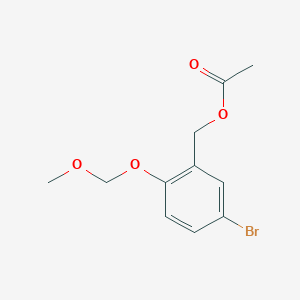

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
